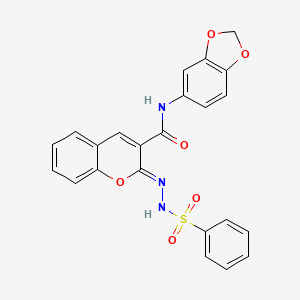

![molecular formula C28H27N3O4 B2934154 4-ethoxy-6-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-2-(4-methylphenyl)quinoline CAS No. 951584-91-1](/img/structure/B2934154.png)

4-ethoxy-6-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-2-(4-methylphenyl)quinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

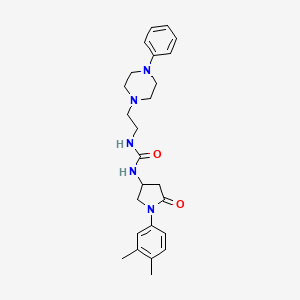

4-ethoxy-6-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-2-(4-methylphenyl)quinoline is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core substituted with ethoxy, furan-2-carbonyl, piperazine-1-carbonyl, and 4-methylphenyl groups

Aplicaciones Científicas De Investigación

Anticancer Applications

A study on the design of a Mestranol 2‐N‐Piperazino‐Substituted Derivative highlighted its potent and selective in vitro and in vivo activities in MCF‐7 breast cancer models. The research focused on replacing the androstane backbone with a more stable mestranol moiety, leading to a compound with improved metabolic stability and potent cytotoxic activity in breast cancer cell culture, while also exhibiting increased selectivity over normal cells (Perreault et al., 2017).

Synthesis and Reactivity

Research on furo[3,2-c]quinolin-4(5H)-ones described a one-step formation process through a regioselective [2+3] photoaddition, which involved methoxy-substituted 4-hydroxyquinolin-2-one with alkenes. This method provided a straightforward approach to obtaining derivatives with potential biological activities (Suginome et al., 1991).

Antimicrobial Applications

A synthesis study of novel pyrazolo[3,4-d]pyrimidine derivatives explored their potential as antimicrobial agents. The compounds synthesized in this study showed promising antibacterial and antifungal activities, highlighting the versatility of quinoline derivatives in developing new antimicrobial agents (Holla et al., 2006).

Corrosion Inhibition

Another study investigated the corrosion inhibitory action of 8-Hydroxyquinoline-based piperazine derivatives on C35E steel in HCl electrolyte. The findings suggest that these compounds significantly improve the anti-corrosion properties of C35E steel, with efficiency depending on the structure of the inhibitor. This research demonstrates the potential application of quinoline derivatives in corrosion protection (El faydy et al., 2020).

Safety and Hazards

Direcciones Futuras

Future research on this compound could involve studying its synthesis, properties, and potential applications. This could include investigating its biological activity, exploring its potential uses in pharmaceuticals or materials science, or studying its reactivity to develop new synthetic methods .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-ethoxy-6-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-2-(4-methylphenyl)quinoline typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated quinoline under palladium catalysis . The reaction conditions are generally mild and can be carried out in the presence of a base such as potassium carbonate in an organic solvent like toluene or ethanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for scaling up the synthesis while maintaining product purity and consistency.

Análisis De Reacciones Químicas

Types of Reactions: 4-ethoxy-6-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-2-(4-methylphenyl)quinoline can undergo various chemical reactions, including:

- **Oxidation

Propiedades

IUPAC Name |

[4-ethoxy-2-(4-methylphenyl)quinolin-6-yl]-[4-(furan-2-carbonyl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H27N3O4/c1-3-34-26-18-24(20-8-6-19(2)7-9-20)29-23-11-10-21(17-22(23)26)27(32)30-12-14-31(15-13-30)28(33)25-5-4-16-35-25/h4-11,16-18H,3,12-15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMBMIFYKVYJTNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=NC2=C1C=C(C=C2)C(=O)N3CCN(CC3)C(=O)C4=CC=CO4)C5=CC=C(C=C5)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H27N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6'-Methylspiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B2934072.png)

![N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-N'-(3,3,5-trimethylcyclohexyl)ethanediamide](/img/structure/B2934073.png)

![N-[(1-benzylpiperidin-4-yl)methyl]-2-(3-methoxyphenoxy)acetamide](/img/structure/B2934075.png)

![3-(2-methylphenyl)-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea](/img/structure/B2934078.png)

![N-(3,3-Difluorocyclohexyl)-N-[(2,3-difluorophenyl)methyl]prop-2-enamide](/img/structure/B2934081.png)

![[3-(Methoxymethyl)-6-oxabicyclo[3.1.0]hexan-3-yl]methanol](/img/structure/B2934089.png)

![3-bromo-9-[4-(4-phenylphenyl)phenyl]carbazole](/img/structure/B2934091.png)